
4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of tert-butylamine with a suitable thiourea derivative, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions might occur at the amino or mercapto groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be used to study enzyme interactions or as a potential inhibitor of specific biological pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-tert-butyl-1,2,4-triazine-3,5(2H,4H)-dione
- 4-Amino-6-tert-butyl-1,2,4-triazine-3-thiol
Uniqueness
4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern and the presence of both amino and mercapto groups, which can impart distinct chemical reactivity and biological activity.
Properties
CAS No. |
59742-87-9 |
|---|---|
Molecular Formula |
C7H14N4OS |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
4-amino-6-tert-butyl-3-sulfanyl-2,3-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H14N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h6,10,13H,8H2,1-3H3 |
InChI Key |
UEEQZFBEGRGQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNC(N(C1=O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


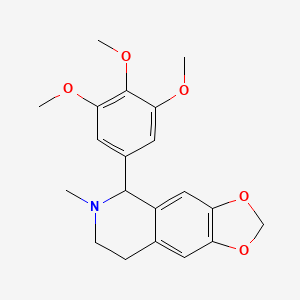
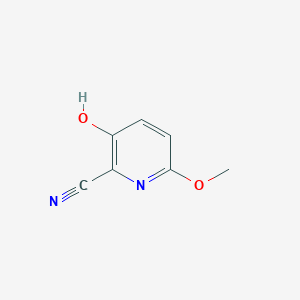




![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
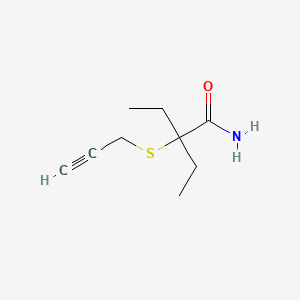
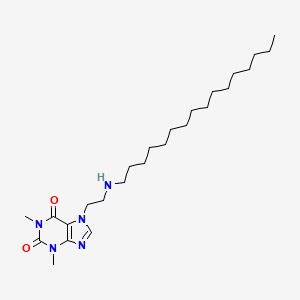
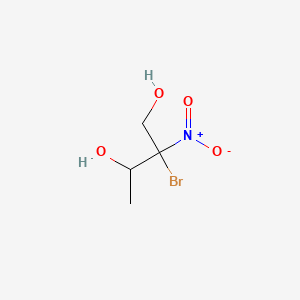
![2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13952335.png)



